Tert-butyl {[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate
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Overview
Description
Tert-butyl {[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a 1,3-benzodioxole and 1,2,4-oxadiazole moiety.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target various cancer cell lines .
Mode of Action
Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been reported to show potent growth inhibition properties with ic50 values generally below 5 μm against various human cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl {[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the 1,3-benzodioxole moiety: This step often involves a palladium-catalyzed cross-coupling reaction.
Introduction of the tert-butyl carbamate group: This is usually done by reacting the intermediate with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can target the oxadiazole ring.
Substitution: The tert-butyl carbamate group can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols .
Scientific Research Applications
Tert-butyl {[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate has several scientific research applications:
Medicinal Chemistry: It is being investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Biological Studies: The compound is used in studies to understand the biological pathways and molecular targets involved in its mechanism of action.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-indoles: These compounds also feature the benzodioxole moiety and have shown anticancer activity.
tert-butyl carbamate derivatives: These compounds share the tert-butyl carbamate group and are used in various synthetic applications.
Uniqueness
Tert-butyl {[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate is unique due to its combination of the benzodioxole and oxadiazole rings, which confer specific biological activities and chemical reactivity that are not observed in simpler analogs .
Properties
IUPAC Name |
tert-butyl N-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c1-15(2,3)22-14(19)16-7-12-17-13(18-23-12)9-4-5-10-11(6-9)21-8-20-10/h4-6H,7-8H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWSXVKUOQTTBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=NO1)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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